

# Sulfo-Cy5-Mal in Super-Resolution Microscopy (STORM): Application Notes and Protocols

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## Compound of Interest

Compound Name: Sulfo-Cy5-Mal

Cat. No.: B15601081

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## Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light, enabling visualization of cellular structures at the nanoscale.[1] The success of STORM imaging relies heavily on the photophysical properties of the fluorescent probes used. **Sulfo-Cy5-Maleimide** is a bright, water-soluble, and photostable far-red fluorescent dye that is well-suited for STORM imaging. Its maleimide functional group allows for specific covalent labeling of thiol groups on cysteine residues of proteins and antibodies. This document provides detailed application notes and protocols for the use of **Sulfo-Cy5-Mal** in STORM microscopy.

## Photophysical Properties of Sulfo-Cy5-Maleimide

The performance of a fluorophore in STORM is dictated by its photophysical characteristics. Sulfo-Cy5 exhibits excellent properties for this application, including a high extinction coefficient, good quantum yield, and the ability to photoswitch in the presence of a thiol-containing imaging buffer.

| Property                                    | Value                                  | Reference |
|---|--|-----------|
| Excitation Maximum ( $\lambda_{ex}$ )       | ~646 nm                                | [2][3]    |
| Emission Maximum ( $\lambda_{em}$ )         | ~662 nm                                | [2][3]    |
| Molar Extinction Coefficient ( $\epsilon$ ) | ~271,000 $\text{cm}^{-1}\text{M}^{-1}$ | [2]       |
| Fluorescence Quantum Yield ( $\Phi$ )       | ~0.28                                  | [2]       |
| Recommended Laser Line                      | 633 nm or 647 nm                       | [4]       |

## Experimental Protocols

### Antibody Labeling with Sulfo-Cy5-Maleimide

This protocol describes the labeling of antibodies with **Sulfo-Cy5-Maleimide**. The maleimide group reacts with free sulfhydryl (-SH) groups. If the antibody does not have accessible free thiols, disulfide bonds in the hinge region can be partially reduced to generate them.

Materials:

- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
- **Sulfo-Cy5-Maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
- Reaction Buffer (e.g., 100 mM MES, pH ~6.0-7.5)
- Desalting column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Preparation:

- If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against 1X PBS, pH 7.2-7.4.[5]
- The recommended antibody concentration is 2-10 mg/mL.[6]
- Antibody Reduction (Optional, if no free thiols are available):
  - Add a 10-20 fold molar excess of TCEP to the antibody solution.
  - Incubate for 30-60 minutes at room temperature.
  - Remove excess TCEP using a desalting column equilibrated with reaction buffer.
- Dye Preparation:
  - Allow the vial of **Sulfo-Cy5-Maleimide** to warm to room temperature.
  - Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[7]
- Labeling Reaction:
  - Combine the (reduced) antibody with the reaction buffer. The optimal pH for the maleimide reaction is between 6.5 and 7.5.[8]
  - Add a 10-20 fold molar excess of the **Sulfo-Cy5-Maleimide** stock solution to the antibody solution.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Labeled Antibody:
  - Separate the labeled antibody from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[2]
  - Collect the fractions containing the labeled antibody.
- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).
- The DOL can be calculated using the following formula:  $DOL = (A_{dye} \times \epsilon_{protein}) / (A_{protein\_corrected} \times \epsilon_{dye})$  where  $A_{protein\_corrected} = A_{280} - (A_{dye} \times CF_{280})$  ( $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm, typically around 0.04 for Cy5 dyes[2])

## STORM Imaging Protocol

This protocol outlines the general steps for performing STORM imaging of cells labeled with Sulfo-Cy5-conjugated antibodies.

Materials:

- Labeled cells on #1.5 glass-bottom dishes or coverslips
- STORM Imaging Buffer (see recipe below)
- A super-resolution microscope equipped for STORM

STORM Imaging Buffer Recipe:

A typical STORM imaging buffer consists of an oxygen scavenging system and a primary thiol. [9] This buffer creates the necessary chemical environment to induce photoswitching of the cyanine dyes.

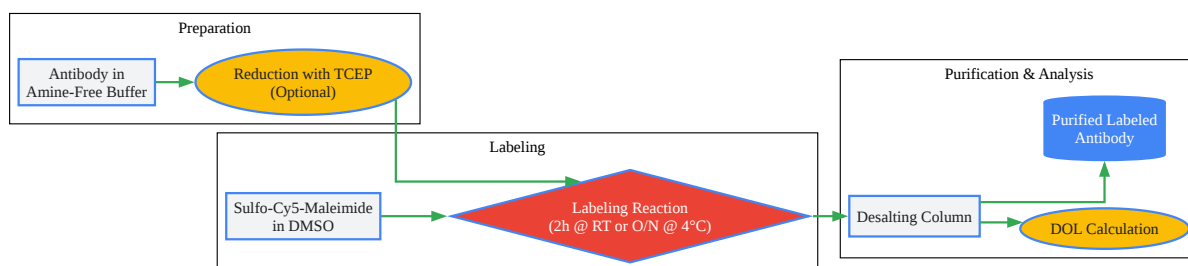
- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl[10]
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose[10]
- GLOX Solution: 14 mg Glucose Oxidase + 50  $\mu$ L Catalase (17 mg/mL) in 200  $\mu$ L Buffer A. Store at 4°C for up to one week.[10][11]
- 1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5. Store at 4°C for 1-2 weeks or at -20°C for longer periods.[11]

Final Imaging Buffer (prepare fresh): To 620  $\mu\text{L}$  of Buffer B, add 7  $\mu\text{L}$  of GLOX solution and 70  $\mu\text{L}$  of 1M MEA solution.[10]

#### Imaging Procedure:

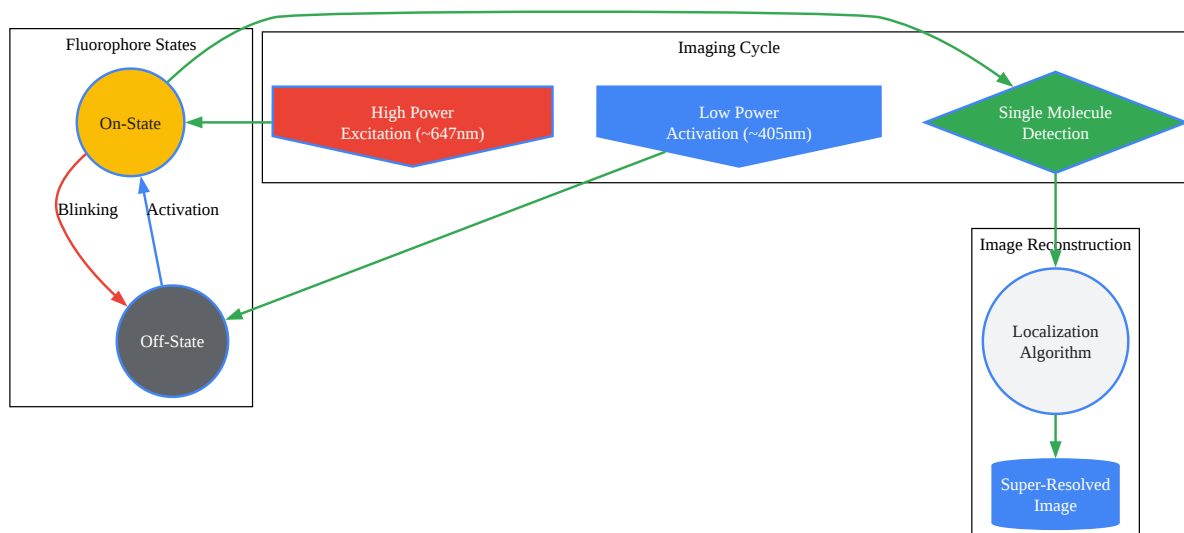
- Sample Preparation:
  - Fix and permeabilize cells as required for immunostaining.
  - Incubate with the primary antibody, followed by the Sulfo-Cy5-labeled secondary antibody.
  - Wash the sample thoroughly to remove unbound antibodies.
  - Post-fixation with 4% PFA for 10 minutes is recommended to stabilize the sample for the long acquisition times of STORM.
- Image Acquisition:
  - Replace the storage buffer with freshly prepared STORM imaging buffer.
  - Mount the sample on the STORM microscope.
  - Use a high laser power (a few  $\text{kW}\cdot\text{cm}^{-2}$ ) at  $\sim 647\text{ nm}$  to excite the Sulfo-Cy5 and induce blinking.[11]
  - A lower power activation laser (e.g., 405 nm) can be used to reactivate the fluorophores from a dark state.[9]
  - Acquire a large number of frames (typically 5,000-40,000) to capture the stochastic blinking of individual fluorophores.[11]
- Image Reconstruction:
  - The acquired image series is processed with a localization algorithm that determines the precise coordinates of each detected single-molecule event.
  - The final super-resolved STORM image is reconstructed from the accumulated localizations.

## Visualizations



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Caption: Workflow for labeling antibodies with **Sulfo-Cy5-Maleimide**.



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Caption: The principle of STORM super-resolution microscopy.

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